molecular formula C8H10N4S B3281823 4-Methyl-3-(1-methylpyrrol-2-yl)-1H-1,2,4-triazole-5-thione CAS No. 741690-24-4

4-Methyl-3-(1-methylpyrrol-2-yl)-1H-1,2,4-triazole-5-thione

Cat. No. B3281823
CAS RN: 741690-24-4
M. Wt: 194.26 g/mol
InChI Key: ZPDBOAVMKVEWSV-UHFFFAOYSA-N
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Description

4-Methyl-3-(1-methylpyrrol-2-yl)-1H-1,2,4-triazole-5-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTT and has a molecular formula of C7H8N4S.

Mechanism of Action

The mechanism of action of MPTT involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and viruses. MPTT has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is required for DNA synthesis in cancer cells. It also inhibits the activity of chitin synthase, which is an enzyme that is essential for the synthesis of fungal cell walls. Additionally, MPTT has been shown to inhibit the replication of certain viruses by targeting specific viral proteins.
Biochemical and Physiological Effects:
MPTT has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It also inhibits the growth and proliferation of fungi by disrupting their cell wall synthesis. Additionally, MPTT has been shown to reduce the replication of certain viruses by inhibiting their protein synthesis.

Advantages and Limitations for Lab Experiments

MPTT has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it has been shown to have potent anticancer, antifungal, and antiviral properties. However, there are also limitations to its use in lab experiments. MPTT is relatively unstable and can decompose over time, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for research on MPTT. One potential area of research is the development of MPTT-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of research is the investigation of the mechanism of action of MPTT in more detail, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of MPTT derivatives with improved stability and potency could lead to the development of more effective drugs.

Scientific Research Applications

MPTT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MPTT has been shown to possess anticancer and antifungal properties. It has also been investigated for its potential use as an antiviral agent.

properties

IUPAC Name

4-methyl-3-(1-methylpyrrol-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-11-5-3-4-6(11)7-9-10-8(13)12(7)2/h3-5H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDBOAVMKVEWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=S)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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